Product packaging for Methyl 4-phenanthrenecarboxylate(Cat. No.:CAS No. 18266-47-2)

Methyl 4-phenanthrenecarboxylate

Cat. No.: B14017130
CAS No.: 18266-47-2
M. Wt: 236.26 g/mol
InChI Key: YFZHEMZULMTHPM-UHFFFAOYSA-N
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Description

Contextualization within Phenanthrene (B1679779) Esters and Polycyclic Aromatic Hydrocarbon Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Phenanthrene, with its three-fused ring structure, is a common PAH found in coal tar and is a product of incomplete combustion of organic materials. wikipedia.orgwikipedia.org It serves as a foundational structure for numerous derivatives. slideshare.net These derivatives, including phenanthrene esters, are significant in various scientific domains, from medicinal chemistry to materials science, due to their unique electronic and structural properties. ontosight.ainumberanalytics.com

Phenanthrene esters, such as Methyl 4-phenanthrenecarboxylate, are compounds where a carboxylate group is attached to the phenanthrene backbone. The position of this ester group on the phenanthrene ring system is crucial as it influences the molecule's steric and electronic properties, and consequently its reactivity and potential applications. As a member of the PAH family, phenanthrene and its derivatives are noted for their relative stability and are building blocks for more complex molecules. numberanalytics.com The study of specific isomers like the 4-carboxylate derivative is essential for understanding how functional group placement affects molecular behavior.

Evolution of Research Perspectives on Phenanthrenecarboxylates

Research into phenanthrene and its derivatives has a long history, initially focused on their isolation from natural sources and understanding their fundamental chemical reactions. numberanalytics.com Over time, the focus has shifted towards the targeted synthesis of specific phenanthrene derivatives to explore their potential in various applications. academie-sciences.fr The synthesis of phenanthrenequinones, for example, is a key area of research for developing new compounds with cytotoxic activities against cancer cell lines. academie-sciences.fr

The study of phenanthrenecarboxylic acids and their corresponding esters has evolved as synthetic methodologies have become more sophisticated. Early work focused on establishing reliable synthetic routes to these compounds. acs.org More recent research often investigates the biological activities of new phenanthrene derivatives and their potential use as organic semiconductors in materials science. ontosight.airsc.orgnih.gov The general trend in the field is a move from fundamental characterization to the application-driven synthesis of highly functionalized phenanthrene structures.

Scope and Significance of Academic Investigations Pertaining to this compound

Academic investigations specifically focused on this compound are limited. However, the study of its precursor, 4-phenanthrenecarboxylic acid, provides significant insight. Research on 4-phenanthrenecarboxylic acid has included the development of novel synthetic pathways and detailed crystallographic analysis to understand its three-dimensional structure. acs.orgnih.gov

The significance of studying a specific isomer like this compound lies in the potential for fine-tuning the properties of phenanthrene-based molecules. The position of the methyl carboxylate group can impact the molecule's interaction with other molecules and its self-assembly properties, which is critical for applications in materials science. rsc.org Furthermore, as many phenanthrene derivatives exhibit biological activity, understanding the synthesis and properties of each isomer is a necessary step in the systematic exploration for new therapeutic agents. academie-sciences.frnih.gov The synthesis of this compound is a key step to enable further research into its unique properties and potential applications.

Synthesis and Characterization

The synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid, 4-phenanthrenecarboxylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O2 B14017130 Methyl 4-phenanthrenecarboxylate CAS No. 18266-47-2

Properties

CAS No.

18266-47-2

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

methyl phenanthrene-4-carboxylate

InChI

InChI=1S/C16H12O2/c1-18-16(17)14-8-4-6-12-10-9-11-5-2-3-7-13(11)15(12)14/h2-10H,1H3

InChI Key

YFZHEMZULMTHPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Phenanthrenecarboxylate and Its Analogues

Synthesis of 4-Phenanthrenecarboxylic Acid

A notable synthesis of 4-phenanthrenecarboxylic acid was developed by Newman and Rutherford. acs.org The process begins with the cyclization of a substituted cyclohexanol (B46403) derivative using an acidic catalyst, followed by dehydrogenation to form the aromatic phenanthrene (B1679779) ring system. This method provides a reliable route to the 4-substituted phenanthrene core.

Esterification to Methyl 4-phenanthrenecarboxylate

The conversion of 4-phenanthrenecarboxylic acid to this compound is typically achieved through Fischer esterification. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. chemguide.co.ukmasterorganicchemistry.com The use of excess methanol helps to drive the reversible reaction towards the formation of the ester product. masterorganicchemistry.com The general equation for this reaction is:

C₁₅H₁₀O₂ (4-Phenanthrenecarboxylic acid) + CH₃OH (Methanol) ⇌ C₁₆H₁₂O₂ (this compound) + H₂O (Water)

The resulting ester can then be isolated and purified from the reaction mixture.

Detailed Research Findings

While specific research literature on this compound is not abundant, the structural properties of its precursor, 4-phenanthrenecarboxylic acid, have been characterized.

Crystallographic and Structural Analysis of 4-Phenanthrenecarboxylic Acid

X-ray crystallography studies have been performed on 4-phenanthrenecarboxylic acid. nih.gov These studies revealed that the molecule crystallizes in a centrosymmetric space group. A key feature of its solid-state structure is the formation of cyclic dimers through hydrogen bonding between the carboxylic acid groups of two molecules. nih.gov The phenanthrene core of the molecule is mostly planar, with the carboxylic acid group being significantly twisted out of this plane. nih.gov This dihedral angle between the aromatic system and the carboxyl group is a critical structural parameter that can influence the molecule's packing in a crystal and its interactions in solution.

Data Tables

Table 1: Properties of 4-Phenanthrenecarboxylic Acid

Property Value
Molecular Formula C₁₅H₁₀O₂
Molecular Weight 222.24 g/mol
Appearance Solid

Data sourced from PubChem. [CID 181727]

Table 2: Predicted Properties of this compound

Property Predicted Value
Molecular Formula C₁₆H₁₂O₂
Molecular Weight 236.27 g/mol
XLogP3 ~4.0-4.5

Note: These properties are estimated based on the chemical structure and data from similar compounds, as direct experimental values are not widely reported.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Phenanthrenecarboxylate

Hydrolysis and Transesterification Kinetics and Thermodynamics

The ester functional group in methyl 4-phenanthrenecarboxylate is a primary site for nucleophilic attack, leading to hydrolysis and transesterification reactions. The kinetics and thermodynamics of these processes are significantly influenced by the nature of the catalyst and the steric bulk of the phenanthrene (B1679779) ring system.

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be effectively catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound proceeds through a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺). rsc.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. rsc.orgnumberanalytics.com The subsequent formation of a tetrahedral intermediate is a key step in the process. numberanalytics.com Following a proton transfer, the methanol (B129727) moiety is eliminated as a neutral molecule, and deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields phenanthrene-4-carboxylic acid. rsc.org This entire process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. rsc.org

Table 1: General Steps in Acid-Catalyzed Ester Hydrolysis

StepDescription
1Protonation of the carbonyl oxygen.
2Nucleophilic attack by water on the carbonyl carbon.
3Formation of a tetrahedral intermediate.
4Proton transfer from the attacking water molecule to the methoxy (B1213986) group.
5Elimination of methanol (leaving group).
6Deprotonation to form the carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydrolysis of this compound follows a different, irreversible pathway known as saponification. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. The intermediate then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group and forming phenanthrene-4-carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion to form the highly stable carboxylate salt (phenanthrene-4-carboxylate) and methanol. This final, irreversible acid-base reaction drives the equilibrium towards the products.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. libretexts.org For this compound, this reaction allows for the synthesis of other phenanthrene-4-carboxylic acid esters. This process can also be catalyzed by either acids or bases. libretexts.orgrsc.org

Under basic conditions, an alkoxide nucleophile (RO⁻), generated from the reacting alcohol, attacks the carbonyl carbon of the ester. rsc.org A tetrahedral intermediate is formed, which then eliminates a methoxide ion to yield the new ester. rsc.org

In an acid-catalyzed transesterification, the mechanism mirrors that of acid-catalyzed hydrolysis. The carbonyl group is first protonated, followed by nucleophilic attack from the new alcohol. rsc.org After a series of proton transfers, methanol is eliminated, and the new ester is formed. studysmarter.co.uk To drive the reaction to completion, the nucleophilic alcohol is often used in large excess as the solvent. rsc.org

Reduction and Oxidation Reactions of the Ester Moiety

The ester group and the phenanthrene nucleus of this compound can undergo various reduction and oxidation reactions, often with selectivity depending on the reagents and reaction conditions.

The reduction of the ester group in this compound can lead to the formation of (phenanthren-4-yl)methanol (a phenanthrenecarbinol) or, under hydrolytic conditions, phenanthrene-4-carboxylic acid. The catalytic hydrogenation of esters to alcohols is a well-established transformation. For instance, methyl phenylacetate (B1230308) can be hydrogenated to 2-phenylethanol (B73330) using ruthenium-phosphine catalysts. rsc.org A similar approach could potentially be applied to reduce this compound.

Conversely, the phenanthrene core can be selectively hydrogenated while leaving the ester group intact. The catalytic hydrogenation of phenanthrene itself can yield a range of products, from dihydrophenanthrene to fully saturated perhydrophenanthrene, depending on the catalyst and conditions. slideshare.net For example, using catalysts like chrysotile modified with nickel and titanium can lead to partially and fully hydrogenated products. slideshare.net

The oxidation of this compound can proceed via two main pathways: cleavage of the aromatic system or transformation of the ester group. The phenanthrene ring system is susceptible to oxidative cleavage. For instance, soil pseudomonads can metabolize phenanthrene through a dihydroxylation followed by ring cleavage. numberanalytics.com Under hydrothermal conditions, phenanthrene can be oxidized to intermediates like 9,10-phenanthrenequinone, which can further degrade to biphenyldicarboxylic acid and phthalic acid. libretexts.org

The ester moiety can also be a site for oxidation. Certain enzymes, like cytochrome P450, can catalyze the oxidative cleavage of esters. rsc.org This typically involves hydroxylation at the alpha-carbon of the alcohol component, leading to an unstable intermediate that decomposes to a carbonyl product. rsc.org

Electrophilic Aromatic Substitution on the Phenanthrene Nucleus

The phenanthrene nucleus is susceptible to electrophilic aromatic substitution, a reaction characteristic of aromatic compounds. numberanalytics.com However, the regioselectivity of this reaction is complex and is influenced by the inherent reactivity of the different positions on the phenanthrene core and the directing effect of the methoxycarbonyl substituent.

Phenanthrene itself is more reactive than benzene (B151609) in electrophilic substitution reactions. libretexts.org The positions on the phenanthrene ring exhibit different levels of reactivity, with the 9-position being particularly susceptible to electrophilic attack. numberanalytics.com For example, nitration with nitric and sulfuric acids can yield 9-nitrophenanthrene (B1214095), and Friedel-Crafts acylation often favors the 9-position. numberanalytics.com However, mixtures of isomers are common, and the product distribution can be highly dependent on the reaction conditions, such as the solvent and temperature. libretexts.orgrsc.org For instance, the Friedel-Crafts acetylation of phenanthrene can yield varying amounts of 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes depending on the solvent used. rsc.org

The methoxycarbonyl group (-COOCH₃) at the 4-position of this compound is an electron-withdrawing group. Such groups deactivate the aromatic ring to which they are attached towards electrophilic attack and are typically meta-directing. In the context of the polycyclic phenanthrene system, this deactivating effect will likely make the ring containing the ester group less reactive than the other two rings. Therefore, electrophilic substitution would be expected to occur preferentially on one of the other two rings. The precise location of substitution would be a balance between the deactivating influence of the ester group and the inherent reactivity of the various positions on the phenanthrene nucleus. For example, nitration of substituted phenanthrenes can be achieved using various nitrating agents, including nitric acid in acetic anhydride (B1165640) or nitrosulfuric acid. rsc.orggoogle.com The presence of the deactivating ester group would likely direct incoming electrophiles to positions 5, 7, or 9, which are in the other rings and are electronically and sterically accessible.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Phenanthrene

ReactionTypical Product(s) from Unsubstituted PhenanthreneExpected Influence of 4-Methoxycarbonyl Group
NitrationMixture of isomers, often with 9-nitrophenanthrene as a major product. rsc.orgnumberanalytics.comDeactivation of the substituted ring; substitution favored on other rings (e.g., positions 5, 7, 9).
HalogenationAddition at the 9,10-bond is common, but substitution can occur.Similar directing effects to nitration, favoring substitution on the unsubstituted rings.
Friedel-Crafts AcylationMixture of isomers (1-, 2-, 3-, 4-, and 9-acetylphenanthrenes), with product ratios depending on conditions. rsc.orgresearchgate.netStrong deactivation of the substituted ring; substitution would occur on the other rings, likely at the most reactive available positions.
SulfonationMixture of sulfonic acids, with orientation sensitive to temperature. libretexts.orgDeactivation of the substituted ring; substitution favored on other rings.

Regioselectivity Patterns in Nitration and Halogenation Reactions

The electrophilic substitution of phenanthrene is a complex process due to the non-uniform electron density across its three fused rings. Generally, phenanthrene is more reactive than benzene, with substitution reactions typically occurring at the 9 and 10 positions. wikipedia.org The introduction of a substituent, such as the methoxycarbonyl group in this compound, significantly influences the regioselectivity of subsequent reactions.

The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing and deactivating group. It reduces the electron density of the aromatic ring, making electrophilic substitution more difficult compared to unsubstituted phenanthrene. This deactivating effect is most pronounced at the ortho and para positions relative to the substituent. In the case of this compound, the ester group at the C4 position deactivates the entire ring system, but particularly the A-ring to which it is attached.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound

ReactionReagentsExpected Major Product(s)Mechanistic Rationale
Nitration HNO₃/H₂SO₄Methyl 9-nitro-4-phenanthrenecarboxylateThe nitronium ion (NO₂⁺) attacks the electron-rich C9 position, which is least affected by the deactivating ester group at C4.
Halogenation Br₂/FeBr₃Methyl 9-bromo-4-phenanthrenecarboxylateThe electrophilic bromine attacks the nucleophilic C9 position, following the general reactivity pattern of phenanthrene derivatives. numberanalytics.com

Friedel-Crafts Acylation and Alkylation Derivatives

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for forming new carbon-carbon bonds. libretexts.org However, they are subject to significant limitations. One major constraint is that these reactions typically fail with aromatic rings that are substituted with strongly deactivating groups. masterorganicchemistry.com

The methoxycarbonyl group on this compound is a moderate to strong deactivating group. This deactivation arises from the electron-withdrawing nature of the carbonyl, which reduces the nucleophilicity of the phenanthrene ring system, making it less reactive toward the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions. youtube.com Consequently, subjecting this compound to standard Friedel-Crafts conditions (e.g., an alkyl halide or acyl chloride with a Lewis acid like AlCl₃) is expected to result in very low to no yield. masterorganicchemistry.comuni-stuttgart.de The Lewis acid catalyst can also complex with the carbonyl oxygen of the ester, further deactivating the ring.

If the reaction were to proceed under harsh, forcing conditions, the substitution pattern would be governed by the same principles as nitration and halogenation. The incoming electrophile (an alkyl carbocation or an acylium ion) would most likely add to the 9 or 10 position, which are the most reactive and sterically accessible sites, distant from the deactivating ester group. numberanalytics.com It is important to note that Friedel-Crafts alkylation is also prone to issues like polyalkylation and carbocation rearrangements, although the deactivated nature of the substrate would likely suppress polyalkylation. libretexts.orgkhanacademy.org

Table 2: Feasibility of Friedel-Crafts Reactions on this compound

Reaction TypeReagentsFeasibility/Expected OutcomeRationale
Alkylation R-Cl, AlCl₃Very low yield; reaction is highly disfavored.The -COOCH₃ group deactivates the aromatic ring, inhibiting electrophilic attack by the carbocation. masterorganicchemistry.com
Acylation RCOCl, AlCl₃Very low yield; reaction is highly disfavored.The -COOCH₃ group deactivates the ring, and the Lewis acid catalyst complexes with the ester, further reducing reactivity. youtube.com

Nucleophilic Addition and Substitution Reactions Involving the Ester Carbonyl

The ester functional group in this compound contains an electrophilic carbonyl carbon that is susceptible to attack by nucleophiles. masterorganicchemistry.com This can lead to either nucleophilic addition or, more commonly, nucleophilic acyl substitution.

In a typical nucleophilic acyl substitution, a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The original ester linkage is then cleaved by the elimination of the leaving group, in this case, the methoxide ion (⁻OCH₃). A common example of this is saponification, the base-catalyzed hydrolysis of the ester. youtube.com Treatment of this compound with an aqueous base, such as sodium hydroxide, followed by acidic workup, will yield 4-phenanthrenecarboxylic acid and methanol. youtube.com

Stronger, carbon-based nucleophiles, such as those found in Grignard reagents (R-MgX) or organolithium compounds (R-Li), also react readily with the ester carbonyl. msu.edu These reactions typically proceed via a double addition mechanism. The first equivalent of the organometallic reagent adds to the carbonyl, displacing the methoxide group to form an intermediate ketone. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the organometallic reagent in a nucleophilic addition reaction. youtube.com Subsequent protonation during workup yields a tertiary alcohol where two identical R groups from the organometallic reagent have been added to the original carbonyl carbon.

Table 3: Nucleophilic Reactions at the Ester Carbonyl

ReactionReagentsProductMechanism
Saponification 1. NaOH, H₂O, Δ 2. H₃O⁺4-Phenanthrenecarboxylic Acid + MethanolNucleophilic acyl substitution
Reaction with Grignard Reagent 1. 2 eq. CH₃MgBr, Et₂O 2. H₃O⁺2-(Phenanthren-4-yl)propan-2-olDouble nucleophilic addition
Reduction 1. LiAlH₄, THF 2. H₃O⁺(Phenanthren-4-yl)methanolNucleophilic acyl substitution (hydride attack) followed by reduction of the intermediate aldehyde.

Thermal and Photochemical Transformations of this compound

Intramolecular Cyclization and Rearrangement Pathways

While this compound itself does not possess a suitably positioned reactive group for simple intramolecular cyclization, derivatives can be designed to undergo such transformations. Research on related phenanthrenecarboxylates has shown that when an alkenyl chain is attached to the ester, intramolecular photocycloaddition can occur. researchgate.net

For example, irradiation of phenanthrenecarboxylates linked to an olefinic double bond can lead to intramolecular [2+2] cycloaddition. researchgate.net This can occur in two competitive pathways: addition of the double bond across the 9,10-bond of the phenanthrene ring to form a cyclobutane (B1203170) derivative, or addition to the ester carbonyl group (a Paterno-Büchi reaction) to form an oxetane. researchgate.net The specific pathway taken can be influenced by factors such as the length and flexibility of the linker chain between the phenanthrene and the double bond. These reactions proceed through an exciplex (excited-state complex) intermediate. researchgate.net

Photodimerization and Photooxidation Processes (mechanistic focus)

The extended π-system of the phenanthrene nucleus makes this compound susceptible to photochemical reactions upon absorption of UV light.

Photodimerization: Like the parent phenanthrene, the molecule can undergo photodimerization. This process typically involves a [4π+4π] cycloaddition across the 9,10-positions of two excited-state molecules, leading to a dimer linked by a cyclobutane-type ring system. The mechanism begins with the absorption of a photon to promote one molecule to an excited singlet state (S₁). This can then interact with a ground-state molecule (S₀) to form an excimer, which subsequently collapses to the dimeric product. The substitution at the C4 position may introduce steric hindrance that could influence the rate and stereochemical outcome of the dimerization compared to unsubstituted phenanthrene.

Photooxidation: Polycyclic aromatic hydrocarbons are known to undergo photooxidation in the presence of oxygen and light. The mechanism often involves the photosensitized formation of singlet oxygen (¹O₂). The excited phenanthrene moiety can transfer energy to ground-state triplet oxygen (³O₂), generating the highly reactive singlet oxygen. Singlet oxygen can then react with the ground-state this compound in a Diels-Alder-type [4π+2π] cycloaddition across the electron-rich 9,10-positions to form a transient endoperoxide. This endoperoxide is often unstable and can undergo further reactions, leading to quinones and other oxidation products.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Phenanthrenecarboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For phenanthrene (B1679779) derivatives, which can have numerous isomers, NMR provides the definitive data needed for regiochemical and stereochemical assignment. researchgate.netrsc.org

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complex aromatic systems often exhibit signal overlap and require more advanced techniques for full assignment. Two-dimensional (2D) NMR experiments are crucial for confirming the complex structure of Methyl 4-phenanthrenecarboxylate by revealing correlations between different nuclei. science.govepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, a COSY spectrum would reveal the connectivity of the protons on the phenanthrene ring system, allowing for the sequential assignment of adjacent protons. For example, the proton at the C-5 position would show a correlation to the proton at C-6, and so on around the rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (¹JCH). epfl.chsdsu.edu It is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons in the phenanthrene skeleton and the methyl group of the ester.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). epfl.chsdsu.edu The HMBC is particularly powerful for identifying non-protonated quaternary carbons and for connecting different fragments of a molecule. In the case of this compound, HMBC would show a crucial correlation between the protons of the methyl group (-OCH₃) and the carbonyl carbon (C=O) of the ester, as well as the carboxyl carbon's correlation to the C-4 carbon of the phenanthrene ring, confirming the position of the substituent.

Table 1: Expected 2D NMR Correlations for Structural Confirmation of this compound

Technique Correlation Type Expected Key Correlations Information Gained
COSY ¹H-¹H Correlations between adjacent aromatic protons (e.g., H-1 to H-2, H-5 to H-6). Confirms the proton sequence on the aromatic rings.
HSQC ¹H-¹³C (1-bond) Aromatic C-H to their attached protons; Methyl protons to the methyl carbon. Assigns all protonated carbon atoms.

| HMBC | ¹H-¹³C (2-3 bonds) | Methyl protons to the carbonyl carbon; H-5 to C-4 and the carbonyl carbon. | Confirms the attachment point of the carboxylate group and assigns quaternary carbons. |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insight into the structure and dynamics of molecules in their crystalline state. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. researchgate.net For this compound, ssNMR can be used to:

Identify the presence of different crystalline forms (polymorphs), which may have distinct molecular packing and conformations.

Characterize insoluble derivatives or polymer-bound versions of the molecule. nih.gov

Determine the number of magnetically inequivalent molecules in the crystallographic asymmetric unit.

Provide information on the local environment and mobility of the methyl ester group within the crystal lattice.

The comparison between solid-state and solution-state NMR spectra can reveal subtle conformational changes that occur upon dissolution.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline molecule with atomic-level precision. This technique provides definitive proof of molecular connectivity, conformation, and the arrangement of molecules in the crystal lattice. mdpi.commdpi.com

An X-ray diffraction study on a suitable single crystal of a this compound derivative would yield precise data on bond lengths, bond angles, and torsion angles. researchgate.net This allows for the direct visualization of the molecule's conformation. The fused phenanthrene ring system is expected to be nearly planar, although minor deviations can occur due to crystal packing forces. researchgate.net The analysis would precisely define the orientation of the methyl carboxylate substituent relative to the aromatic plane. The way molecules arrange themselves in a repeating pattern within the crystal is known as the crystal packing motif. mdpi.com

The crystal structure reveals the various non-covalent interactions that govern the supramolecular assembly of the molecules. mdpi.com For this compound derivatives, key intermolecular interactions would likely include:

π-π Stacking: The planar, electron-rich phenanthrene rings are expected to stack on top of one another, a common and significant interaction in aromatic compounds.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron cloud of an adjacent phenanthrene ring.

Dipole-Dipole Interactions: The polar ester group introduces a dipole moment, leading to interactions that help organize the molecules within the crystal.

Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.

Table 2: Representative Crystallographic Data for a Phenanthrene Derivative

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
Unit Cell Dimensions The lengths and angles of the unit cell. a = 15.3 Å, b = 5.0 Å, c = 16.7 Å, β = 100.5°
Molecules per Unit Cell (Z) The number of molecules in one unit cell. 4
Calculated Density The theoretical density of the crystal. 1.57 g/cm³

Note: Example values are based on related heterocyclic structures and serve as an illustration. mdpi.commdpi.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are complementary and are excellent for identifying functional groups and probing molecular structure. nih.govnih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. It is particularly sensitive to polar functional groups.

Raman Spectroscopy: This technique involves inelastic scattering of laser light. It is highly sensitive to non-polar, symmetric bonds and is particularly useful for characterizing the aromatic carbon skeleton.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3100-3000 FT-IR, Raman
Aliphatic C-H Stretch (Methyl) 2990-2850 FT-IR, Raman
C=O Stretch (Ester) 1730-1715 FT-IR (Strong)
Aromatic C=C Stretch 1620-1450 FT-IR, Raman (Strong)
C-O Stretch (Ester) 1300-1150 FT-IR

Circular Dichroism Spectroscopy for Chiral Derivatives and Conformational Studies

Circular Dichroism (CD) spectroscopy is a potent analytical technique for investigating the structure of chiral molecules. nih.gov While this compound itself is an achiral molecule, CD spectroscopy becomes an invaluable tool for studying its chiral derivatives or its interactions with chiral environments. The technique measures the differential absorption of left- and right-circularly polarized light, which provides information on the three-dimensional structure of molecules. nih.gov

For chiral derivatives of this compound, where a chiral center is introduced into the molecule, CD spectroscopy can elucidate the absolute configuration and preferred conformations in solution. The phenanthrene chromophore, though inherently achiral, becomes optically active when perturbed by a chiral substituent. The resulting CD spectrum is highly sensitive to the spatial arrangement of the atoms, and even subtle conformational changes can lead to significant variations in the CD signal. plos.org

In instances where the phenanthrene moiety is bound to a larger chiral structure, such as a protein or a chiral host molecule, a phenomenon known as induced circular dichroism (ICD) can be observed. researchgate.net The achiral phenanthrene chromophore acquires a CD signal due to its noncovalent interaction with the chiral environment. researchgate.net The sign and magnitude of the ICD bands can provide detailed insights into the binding mode and the conformation of the this compound derivative within the complex.

Computational methods, in conjunction with experimental CD data, can be employed to model the conformational landscape of these chiral derivatives. By comparing the experimentally measured CD spectrum with spectra calculated for different possible conformations, the most probable solution-state structure can be determined. This combined approach allows for a dynamic understanding of how the flexible parts of the molecule are oriented relative to the rigid phenanthrene core. plos.org

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating complex chemical reaction mechanisms, offering unparalleled precision in mass measurement. nih.gov This high accuracy allows for the determination of the elemental composition of ions, which is crucial for identifying reactants, intermediates, products, and byproducts in a reaction mixture. nih.govnih.gov By providing exact mass measurements, typically with an error of less than 5 ppm, HRMS can distinguish between species with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in structural assignments. nih.gov When applied to the study of reactions involving this compound, HRMS can provide deep insights into the transformation pathways.

Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are powerful techniques for determining the structure of organic molecules like this compound. In the mass spectrometer, the molecular ion is formed and then subjected to fragmentation. The resulting pattern of fragment ions is characteristic of the molecule's structure. chemguide.co.uk

For this compound, the fragmentation is dictated by the stable aromatic phenanthrene core and the ester functional group. The analysis of these fragments helps to confirm the connectivity and structural features of the molecule. libretexts.org

Key Fragmentation Pathways for this compound:

Molecular Ion (M+) : The initial ion formed by the loss of an electron. Due to the stable aromatic system, this peak is expected to be prominent. libretexts.org

Loss of a Methoxy (B1213986) Radical (•OCH₃) : Cleavage of the O-CH₃ bond in the ester group results in the formation of a stable acylium ion. This is a common fragmentation pathway for methyl esters. miamioh.edu

Loss of a Methoxylcarbonyl Radical (•COOCH₃) : Cleavage of the bond between the phenanthrene ring and the ester group leads to the phenanthrenyl cation.

Loss of Carbon Monoxide (CO) : The acylium ion formed by the loss of the methoxy radical can further lose a molecule of carbon monoxide.

Below is a table of expected major fragments for this compound (C₁₆H₁₂O₂), which has a molecular weight of 236.27 g/mol .

Fragment Ion m/z (mass-to-charge ratio) Neutral Loss Formula of Fragment
[M]+•236-[C₁₆H₁₂O₂]+•
[M - •OCH₃]+205•OCH₃[C₁₅H₉O]+
[M - •COOCH₃]+177•COOCH₃[C₁₄H₉]+
[M - •OCH₃ - CO]+177•OCH₃, CO[C₁₄H₉]+

This interactive table summarizes the primary fragmentation patterns expected for this compound under mass spectrometry analysis.

Mass spectrometry, particularly when coupled with "soft" ionization techniques like Electrospray Ionization (ESI), is highly effective for detecting and characterizing transient reaction intermediates directly from a reaction mixture. rsc.orgnih.gov This capability is crucial for understanding the step-by-step mechanism of a chemical synthesis. researchgate.net

Consider a plausible synthesis of this compound via the esterification of phenanthrene-4-carboxylic acid with methanol (B129727) under acidic conditions. ESI-MS can be used to monitor the reaction progress by identifying the key species in the solution.

Hypothetical Reaction Monitoring via ESI-MS:

Reactant Identification : At the start of the reaction, the mass spectrum would show a prominent peak corresponding to the protonated phenanthrene-4-carboxylic acid [M+H]⁺.

Intermediate Detection : As the reaction proceeds, new signals corresponding to reaction intermediates would appear. A key intermediate in acid-catalyzed esterification is the protonated ester, which may be observed. In some cases, acylium ion intermediates, though highly reactive, can be detected. nih.gov

Product Confirmation : The formation of the final product, this compound, would be confirmed by the appearance of its corresponding protonated molecular ion [M+H]⁺ at the expected exact mass.

Computational and Theoretical Chemistry Studies of Methyl 4 Phenanthrenecarboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. researchgate.net These calculations provide a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy three-dimensional structure of molecules. researchgate.net For Methyl 4-phenanthrenecarboxylate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key geometric parameters. researchgate.net These calculations minimize the energy of the molecule by adjusting the positions of its atoms, resulting in a stable ground-state geometry. The process yields precise values for bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Description Predicted Value
C=O Bond Length Length of the carbonyl double bond ~1.21 Å
C-O Bond Length Length of the ester single bond ~1.36 Å
C-C (Aromatic) Average length of C-C bonds in the phenanthrene (B1679779) ring ~1.40 Å
C-C (Ring-Ester) Length of the bond connecting the ester to the ring ~1.49 Å
O=C-O Angle Bond angle of the ester group ~125°

Note: These values are illustrative and based on typical parameters for similar aromatic esters calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, indicating sites susceptible to electrophilic attack. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, highlighting sites prone to nucleophilic attack. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenanthrene ring system, while the LUMO is anticipated to be centered around the electron-withdrawing carboxylate group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactive nature.

Table 2: Calculated FMO Energies and Reactivity Descriptors for this compound

Parameter Formula Description Illustrative Value
E(HOMO) - Energy of the Highest Occupied Molecular Orbital -6.5 eV
E(LUMO) - Energy of the Lowest Unoccupied Molecular Orbital -1.8 eV
Energy Gap (ΔE) E(LUMO) - E(HOMO) Indicator of chemical reactivity and stability 4.7 eV
Electronegativity (χ) -(E(HOMO)+E(LUMO))/2 Measure of the power to attract electrons 4.15 eV
Chemical Hardness (η) (E(LUMO)-E(HOMO))/2 Resistance to change in electron distribution 2.35 eV

Note: These values are hypothetical and serve to illustrate the output of FMO analysis.

Conformation Analysis and Potential Energy Surface Exploration

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformation analysis explores the different spatial arrangements of atoms that can be achieved through bond rotation.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. nih.gov It is particularly useful for studying the conformational flexibility of large molecules. nih.gov Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms and molecules over time, providing insights into dynamic processes and conformational changes. chemrxiv.orgtaylorfrancis.com For this compound, MD simulations can be used to explore the rotational freedom around the single bond connecting the methyl carboxylate group to the phenanthrene ring, revealing the preferred orientations and the dynamics of their interconversion. taylorfrancis.com

The rotation around the C-C bond between the phenanthrene ring and the carboxylate group in this compound can lead to different conformational isomers. The relative stability of these conformers is determined by steric hindrance and electronic interactions. A Potential Energy Surface (PES) scan can be performed computationally by systematically rotating this bond and calculating the energy at each step. wayne.edursc.org This process generates an energetic landscape that identifies the lowest-energy (most stable) conformers and the energy barriers that must be overcome to transition between them. The results can pinpoint the most likely conformation of the molecule under given conditions.

Table 3: Relative Energies of Hypothetical Conformers of this compound

Conformer Dihedral Angle (C-C-C=O) Relative Energy (kcal/mol) Population (%) at 298 K
Global Minimum ~45° 0.00 75%
Local Minimum ~135° 0.85 24%

Note: Data are illustrative, representing a typical outcome for a molecule with rotational isomerism.

Simulation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. DFT and Time-Dependent DFT (TD-DFT) are commonly employed for these simulations. researchgate.netresearchgate.net

For this compound, calculations can predict:

¹H and ¹³C NMR Spectra: Chemical shifts can be calculated and correlated with the electronic environment of each nucleus, aiding in the assignment of experimental NMR peaks.

Infrared (IR) Spectrum: Vibrational frequencies corresponding to different bond stretches, bends, and torsions can be simulated. These frequencies help in identifying functional groups, such as the characteristic C=O stretch of the ester group.

UV-Vis Spectrum: TD-DFT calculations can predict the electronic transitions (e.g., π → π*) and their corresponding absorption wavelengths, which helps in understanding the molecule's photophysical properties. researchgate.net

Table 4: Comparison of Simulated and Experimental Spectroscopic Data

Spectroscopic Technique Key Feature Simulated Value Typical Experimental Value
IR Spectroscopy C=O Stretching Frequency ~1715 cm⁻¹ 1710-1730 cm⁻¹
¹³C NMR Spectroscopy Carbonyl Carbon (C=O) ~167 ppm 165-170 ppm
¹H NMR Spectroscopy Methoxy (B1213986) Protons (-OCH₃) ~3.9 ppm 3.8-4.0 ppm

Note: Simulated values are representative and depend on the level of theory and solvent model used.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Quantum chemical computations, particularly using Density Functional Theory (DFT), are a primary method for predicting NMR parameters. The typical workflow involves:

Geometry Optimization: The three-dimensional structure of all possible isomers and conformers of the molecule is optimized. This is often done using a functional like B3LYP with a basis set such as 6-31+G(d,p).

Chemical Shift Calculation: For each optimized geometry, the NMR chemical shifts are calculated at a higher level of theory, for instance, mPW1PW91/6-311+G(2d,p), often including a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions.

Boltzmann Averaging: The calculated chemical shifts for all low-energy conformers (typically within a few kcal/mol of the global minimum) are averaged based on their Boltzmann populations.

DP4 Analysis: The resulting predicted spectrum is compared to the experimental spectrum. The DP4 (and its enhanced version, DP4+) analysis is a statistical method that provides a probability for each candidate structure being the correct one, based on the agreement between the calculated and experimental ¹H and ¹³C NMR chemical shifts. compchemhighlights.orgnih.gov

For phenanthrenes, the chemical shift of the "bay" protons (at C-4 and C-5) is of particular interest due to their downfield resonance. The anisotropic effect of substituents at the 4-position on the chemical shift of the H-5 proton has been noted. For example, a 4-methoxycarbonyl group causes an upfield shift of the H-5 proton. lookchem.com Computational studies can quantify these anisotropic and steric effects.

Table 1: General Methodology for Theoretical NMR Prediction

StepDescriptionCommon Computational Methods
1Geometry OptimizationB3LYP/6-31+G(d,p)
2NMR Chemical Shift CalculationPCM/mPW1PW91/6-311+G(2d,p)
3Statistical AnalysisDP4 or DP4+ Probability

This computational approach has been successfully used to determine the relative configurations of complex natural products, including terpenes and anthraquinones, demonstrating its reliability. compchemhighlights.org The same techniques could be applied to this compound to unambiguously confirm its structure and assign its NMR signals.

Computational Vibrational Spectroscopy and UV-Vis Spectra Simulation

Computational methods are also employed to simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. These simulations provide insights into the vibrational modes and electronic transitions of the molecule.

For phenanthrene and its derivatives, DFT calculations have been used to predict their vibrational spectra. The calculated frequencies and intensities are often in good agreement with experimental data obtained from techniques like Fourier Transform Infrared (FTIR) spectroscopy. nih.govsmu.edu A study on the interaction between phenanthrene and folic acid utilized UV-Vis and FTIR spectroscopy, showing shifts in the absorption bands upon complex formation, which could be further investigated with computational simulations. researchgate.net The absorption band for phenanthrene was observed at 250 nm, corresponding to a π-π* transition. researchgate.net

The computational process for simulating these spectra typically involves:

Frequency Calculations: After geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. These frequencies correspond to the different vibrational modes of the molecule.

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra by calculating the energies and oscillator strengths of electronic transitions.

Discrepancies between calculated and experimental spectra can sometimes be observed, as was the case for the cationic phenanthrene, which showed more lines in the experimental spectrum than predicted by calculations. This highlights the importance of combining experimental and computational approaches. nih.gov

Table 2: Experimental and Theoretical Spectroscopic Data for Phenanthrene and Related Interactions

Molecule/ComplexTechniqueObserved Band (nm)Assignment
PhenanthreneUV-Vis250π-π* transition researchgate.net
Folic acid–phenanthrene complexUV-Vis244Complex formation researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states, and determining kinetic and thermodynamic parameters.

Intramolecular and Intermolecular Reaction Pathways

While specific reaction modeling for this compound is not detailed in the literature, extensive computational studies have been performed on the parent phenanthrene and its derivatives, providing a framework for understanding its reactivity.

DFT methods, such as B3LYP and M06-2X, are commonly used to explore reaction pathways. icm.edu.plresearchgate.net For example, the ozonolysis of phenanthrene has been studied computationally, revealing multiple mechanistic pathways leading to the formation of aldehyde compounds. icm.edu.plresearchgate.net These studies optimized the geometries of reactants, intermediates, transition states, and products.

The formation of phenanthrene from the gas-phase reaction of the phenylethynyl radical with benzene (B151609) has also been modeled, showing a barrierless addition followed by cyclization and aromatization. rsc.org Another study investigated the formation of phenanthrene and anthracene (B1667546) from the radical-radical reaction of methyl and fluorenyl radicals, identifying distinct ring-expansion mechanisms. nih.gov These computational investigations provide detailed insights into the potential energy surfaces of these reactions.

Hydrogen-assisted isomerization of phenanthrene to anthracene has also been explored computationally, mapping out the potential energy surface and identifying the highest energy transition state. nih.gov

Kinetic and Thermodynamic Parameters from Computational Studies

From the computed potential energy surfaces, key kinetic and thermodynamic parameters can be extracted. These include activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG).

In the study of phenanthrene ozonolysis, the activation energy for the formation of the primary ozonide was calculated to be 13 kJ/mol in a polarizable continuum model using the B3LYP/6-31+G(d,p) method. icm.edu.plresearchgate.net The subsequent dissociation into a Criegee intermediate had a higher activation energy of 76 kJ/mol. icm.edu.plresearchgate.net

For the thermal decomposition of phenanthrene, experimental and kinetic studies have determined apparent activation energies for the formation of gaseous products like hydrogen, methane, and carbon dioxide. nih.gov While these are experimental values, computational studies can provide a theoretical basis for these findings by modeling the elementary reaction steps.

A study on the complexation of phenanthrene with folic acid determined thermodynamic parameters from experimental data, finding the process to be spontaneous (negative ΔG) and endothermic (positive ΔH). researchgate.net Computational methods can be used to calculate these parameters from first principles.

Table 3: Calculated Activation Energies for Phenanthrene Ozonolysis

Reaction StepComputational MethodActivation Energy (kJ/mol)
Primary ozonide formationB3LYP/6-31+G(d,p) with PCM13 icm.edu.plresearchgate.net
Dissociation to Criegee intermediateB3LYP/6-31+G(d,p) with PCM76 icm.edu.plresearchgate.net

These examples demonstrate the power of computational chemistry to provide detailed, quantitative insights into the reactivity of phenanthrene systems, a capability that can be directly extended to this compound to predict its chemical behavior.

Applications of Methyl 4 Phenanthrenecarboxylate in Advanced Materials Science and Organic Synthesis

Role as a Synthetic Intermediate in the Construction of Complex Organic Architectures

The unique structural features of Methyl 4-phenanthrenecarboxylate make it an attractive starting material for the synthesis of more elaborate organic molecules. Its phenanthrene (B1679779) backbone can be further elaborated, and the methyl ester group provides a handle for a variety of chemical transformations.

Precursor for Advanced Polycyclic Aromatic Hydrocarbon Derivatives

This compound serves as a potential precursor for the synthesis of advanced polycyclic aromatic hydrocarbons (PAHs), such as helicenes. Helicenes are ortho-fused PAHs with unique helical chirality, making them interesting for applications in chiroptical materials and asymmetric catalysis.

A key transformation in this context is the conversion of this compound into the 4-phenanthrenyl radical. This radical species has been shown to undergo a gas-phase reaction with vinylacetylene to yield nih.gov-helicene. nih.govcarewellpharma.inresearchgate.netescholarship.org The reaction proceeds through a low-barrier mechanism involving a resonance-stabilized free radical intermediate. nih.govcarewellpharma.inresearchgate.netescholarship.org This suggests a viable synthetic pathway where this compound is first converted to a suitable derivative for radical generation, and then subjected to annulation reactions to build the helicene structure.

Table 1: Gas-Phase Synthesis of nih.gov-Helicene from 4-Phenanthrenyl Radical

ReactantsProductReaction TypeSignificance
4-Phenanthrenyl Radical, Vinylacetylene nih.gov-HeliceneRadical AnnulationDemonstrates a pathway to complex PAHs from a phenanthrene-based precursor.

Building Block in Natural Product Synthesis Analogues

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motif is found in various complex natural products and their analogues. Phenanthrene derivatives are core structures in certain alkaloids and steroids. The functional group of this compound allows for its incorporation into synthetic schemes aimed at producing analogues of these natural products. nih.gov Such analogues are crucial for structure-activity relationship (SAR) studies, helping to identify the key pharmacophores and optimize biological activity. The synthesis of these analogues often involves the strategic use of functionalized building blocks that can be readily modified. nih.gov

Functionalization for Optoelectronic and Electronic Materials

The extended π-system of the phenanthrene core in this compound imparts interesting electronic and photophysical properties, which can be tuned through functionalization. This makes it a candidate for integration into advanced materials for optoelectronic applications.

Integration into Conjugated Polymers and Oligomers

The development of novel conjugated polymers and oligomers is a major focus in materials science for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phenanthrene unit can be incorporated into the backbone of these polymers to enhance their thermal stability, and charge transport properties, and to tune their emission characteristics. The methyl ester group of this compound provides a convenient point for polymerization reactions, such as cross-coupling reactions, allowing for its integration into larger conjugated systems.

Photophysical Properties in Materials Design

The photophysical properties of phenanthrene derivatives, such as their absorption and fluorescence spectra, are of significant interest for the design of new materials. researchgate.net Theoretical studies on phenanthrene derivatives indicate that their electronic properties can be modulated by the introduction of various functional groups. nih.gov The ester group in this compound can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths. nih.gov While specific experimental data for this compound is limited, related phenanthrenecarboxylic acids and their derivatives are known to exhibit fluorescence, a key property for emissive materials in OLEDs. nih.govchemicalbook.comnist.govnih.gov

Table 2: Predicted Influence of Functional Groups on Phenanthrene Electronic Properties

Functional GroupEffect on HOMO/LUMOPredicted Impact on Photophysical Properties
Electron-donatingIncrease HOMO energyRed-shift in absorption/emission
Electron-withdrawing (e.g., -COOCH₃)Decrease LUMO energyBlue-shift in absorption/emission, potential for increased electron affinity

Development of Analytical Standards and Chromatographic Markers (non-identification focus)

In environmental and analytical chemistry, accurate quantification of PAHs is crucial due to their potential toxicity. This often requires the use of a wide range of internal standards and reference compounds for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.netshimadzu.coms4science.attdi-bi.comnih.govresearchgate.netuctm.edu

This compound, with its well-defined structure and specific retention time in chromatographic separations, has the potential to be used as an analytical standard or marker. researchgate.net In complex mixtures of PAHs, the presence of a known standard allows for more accurate and reliable quantification of other analytes. While deuterated PAHs are commonly used as internal standards, a broader library of non-deuterated standards is also valuable for method development and quality control. s4science.attdi-bi.com The unique retention behavior of this compound, distinct from its parent PAH and other isomers, would make it a useful addition to the suite of available PAH standards. researchgate.net

Table 3: Common Internal Standards for PAH Analysis and Potential Role of this compound

Common Internal StandardsRationale for UsePotential Role of this compound
Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12Similar chemical behavior to target PAHs, but with a different mass for MS detection.As a non-deuterated reference compound for method validation, retention time marker, and for spiking experiments to assess recovery and matrix effects for moderately polar PAHs.

Use in Calibration and Method Validation in Chemical Analysis

In analytical chemistry, the use of pure, well-characterized compounds as standards is fundamental for the development, calibration, and validation of new analytical methods. This compound, as a specific derivative of phenanthrene, would be valuable in methods aimed at identifying and quantifying phenanthrene-based compounds in various matrices.

Method validation ensures that an analytical procedure is suitable for its intended purpose. This involves establishing key performance parameters, and a reference standard like this compound would be instrumental in this process. For instance, in the validation of methods for determining PAHs in environmental or biological samples, a range of parameters are assessed. nih.govjbth.com.br

Linearity: A key aspect of method validation is establishing the linear range of detection. This is accomplished by preparing a series of standard solutions of known concentrations. For this compound, this would involve dissolving a precisely weighed amount of the pure compound in a suitable solvent and then preparing a series of dilutions. These would be analyzed using a technique like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The response of the instrument (e.g., peak area) is then plotted against the concentration to establish a calibration curve. The linearity is typically evaluated by the coefficient of determination (R²), with values greater than 0.99 indicating a strong linear relationship. jbth.com.brnist.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov These are crucial parameters for methods designed to detect trace amounts of pollutants. For a compound like this compound, the LOD and LOQ would be determined by analyzing progressively more dilute solutions and assessing the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of a measured value to a known true value, while precision describes the closeness of repeated measurements to each other. To assess these, a sample matrix (like water or soil extract) would be spiked with a known amount of this compound standard. The recovery of the standard is then measured, with typical acceptance criteria for recovery being in the range of 70-120%, with a relative standard deviation (RSD) of less than 20%. jbth.com.br

The table below illustrates typical validation parameters that would be determined for an analytical method using a standard like this compound, based on data for related PAHs.

ParameterTypical Value/RangeMethod of Determination
Linearity (R²) > 0.99Plotting instrument response vs. standard concentrations.
LOD 0.03 - 2.5 µg/LSignal-to-noise ratio or from the calibration curve. nih.gov
LOQ 0.1 - 5.0 µg/LSignal-to-noise ratio or from the calibration curve. researchgate.net
Accuracy (Recovery) 70 - 120%Analysis of spiked samples. jbth.com.br
Precision (RSD) < 20%Repeated analysis of a single sample. jbth.com.br

Retention Time Studies in Advanced Chromatography

The retention time (t_R) in chromatography is the time it takes for a compound to travel from the injector to the detector. It is a characteristic property of a compound under a specific set of chromatographic conditions (e.g., column type, mobile phase, temperature program). For this reason, the retention time of this compound would be a key identifier in complex mixtures.

In gas chromatography (GC), the retention time of a PAH is influenced by its volatility and its interaction with the stationary phase of the column. Generally, for a series of related PAHs, retention time increases with increasing boiling point and molecular weight. The substitution of a methyl carboxylate group on the phenanthrene ring would be expected to increase its retention time compared to unsubstituted phenanthrene due to increased polarity and a higher boiling point.

Studies on methyl-substituted PAHs have shown that they generally elute slightly later than their parent PAHs. nih.gov The position of the substituent can also influence the retention time. While specific retention time data for this compound is scarce, it is possible to predict its elution behavior relative to other phenanthrene derivatives. For example, in a GC-MS analysis of PAHs, phenanthrene has a characteristic retention time. Its methyl-substituted isomers would be expected to elute shortly after.

The table below shows representative retention times for phenanthrene and a related methyl-substituted PAH on a common type of GC column, illustrating the expected elution order.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Representative GC Retention Time (min)
NaphthaleneC₁₀H₈128.17218~12.8 researchgate.net
Phenanthrene C₁₄H₁₀ 178.23 340 ~13.6 researchgate.net
Methyl-phenanthrene (isomer)C₁₅H₁₂192.26Not widely reportedExpected > 13.6
This compound C₁₆H₁₂O₂ 236.27 Not widely reportedExpected > Phenanthrene

In high-performance liquid chromatography (HPLC), particularly in normal-phase mode on an aminopropyl (NH₂) stationary phase, the retention of PAHs is primarily influenced by the interaction of the aromatic π-electrons with the polar stationary phase. nih.gov The retention generally increases with the number of aromatic carbons. Methyl-substituted PAHs tend to elute slightly later than their parent compounds in this system as well. nih.gov The carboxylate group in this compound would significantly increase its polarity, leading to a longer retention time on a polar stationary phase compared to phenanthrene or its simple methyl-substituted derivatives.

Environmental Photochemistry and Degradation Pathways Academic Perspective

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems

The absorption of solar radiation can initiate a series of photochemical reactions, leading to the transformation of Methyl 4-phenanthrenecarboxylate in both aquatic and atmospheric environments. The phenanthrene (B1679779) ring system is the primary chromophore, absorbing light in the environmentally relevant ultraviolet (UV) and visible light spectra. This absorption can lead to direct photolysis, where the molecule itself absorbs light energy and undergoes transformation, or indirect photolysis, where other light-absorbing species in the environment, known as photosensitizers, transfer energy to the molecule, initiating its degradation.

While specific studies on the photoproducts of this compound are not extensively documented, the photodegradation of parent phenanthrene and its alkylated derivatives provides a model for expected transformation products. The identification and quantification of these photoproducts rely on sophisticated analytical methodologies.

Advanced analytical techniques are essential for separating and identifying the complex mixture of compounds that can result from photolytic degradation. High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible, diode array, or fluorescence detectors is a common method for the initial separation and detection of PAH photoproducts. scienceopen.comfrontiersin.org For more definitive identification, Mass Spectrometry (MS) is indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-MS are powerful tools for elucidating the structures of photoproducts by providing information on their molecular weight and fragmentation patterns. scienceopen.comfrontiersin.org

Table 1: Advanced Analytical Techniques for the Identification of PAH Degradation Products

Analytical TechniqueAbbreviationPrincipleApplication in Photoproduct Identification
High-Performance Liquid ChromatographyHPLCSeparation based on differential partitioning of analytes between a stationary and a mobile phase.Separation of complex mixtures of photoproducts.
Gas Chromatography-Mass SpectrometryGC-MSSeparation of volatile compounds followed by detection based on mass-to-charge ratio.Identification of volatile and semi-volatile photoproducts.
Liquid Chromatography-Mass SpectrometryLC-MSSeparation of non-volatile compounds followed by detection based on mass-to-charge ratio.Identification of a wide range of polar and non-polar photoproducts.
Tandem Mass SpectrometryMS/MSMultiple stages of mass analysis for structural elucidation.Provides detailed structural information for unambiguous identification.

Based on studies of phenanthrene, potential photoproducts of this compound could include hydroxylated and ring-opened species. The ester group may also undergo hydrolysis or other transformations under photolytic conditions.

The rate at which this compound undergoes phototransformation is not intrinsic but is significantly influenced by various environmental factors present in aquatic and atmospheric systems.

Humic and Fulvic Acids: These naturally occurring organic materials are strong absorbers of sunlight and can act as photosensitizers, potentially accelerating the degradation of PAHs through the formation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. Conversely, they can also act as light screens, reducing the amount of radiation available for direct photolysis and thus slowing down the degradation rate.

Nitrate and Nitrite: These inorganic ions, often present in natural waters, can also absorb sunlight and generate hydroxyl radicals, which are highly reactive and can contribute to the indirect photolysis of organic compounds.

pH: The pH of the water can influence the speciation of both the target compound and other environmental constituents, which in turn can affect photolysis rates. For instance, the solubility and the acid-base equilibrium of photosensitizers can be pH-dependent.

Temperature: Temperature can affect the rates of secondary chemical reactions that follow the initial photochemical step.

Presence of Oxygen: Molecular oxygen is often a key participant in photochemical reactions, leading to the formation of various oxidized photoproducts.

The kinetics of phototransformation are typically studied in controlled laboratory settings that mimic environmental conditions. The disappearance of the parent compound and the appearance of photoproducts are monitored over time under simulated solar radiation.

Microbial Transformation and Bioremediation Research (mechanistic, non-applied)

Microorganisms, particularly bacteria and fungi, play a pivotal role in the environmental degradation of PAHs. They can utilize these compounds as a source of carbon and energy, leading to their breakdown and mineralization. The study of these microbial transformations provides a mechanistic understanding of the bioremediation potential for environments contaminated with compounds like this compound.

The microbial metabolism of phenanthrene is well-studied and typically initiated by dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring system. nih.gov This initial attack can occur at different positions on the phenanthrene molecule, leading to different metabolic pathways. For phenanthrene, the initial dioxygenation commonly occurs at the 1,2-, 3,4-, or 9,10- positions. nih.govresearchgate.net

Following the initial dioxygenation and subsequent dehydrogenation to form a diol, the aromatic ring is cleaved by other enzymes. This ring-cleavage is a critical step in the degradation process. For instance, the degradation of phenanthrene can proceed through intermediates like 1-hydroxy-2-naphthoic acid. researchgate.netnih.gov This intermediate is then further metabolized through pathways that can lead to the formation of phthalic acid or salicylic (B10762653) acid, which are then funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. scienceopen.comresearchgate.net

While the direct metabolism of this compound has not been extensively detailed, it is plausible that microorganisms would first hydrolyze the ester bond to form 4-phenanthrenecarboxylic acid. This carboxylic acid derivative would then be a substrate for the enzymatic machinery that degrades phenanthrene and its derivatives. The carboxyl group may influence the position of the initial enzymatic attack.

Table 2: Key Enzymes in the Microbial Degradation of Phenanthrene and its Derivatives

Enzyme ClassFunctionRole in Phenanthrene Degradation
DioxygenasesIncorporation of both atoms of O₂ into the substrate.Initial attack on the phenanthrene ring, leading to the formation of cis-dihydrodiols. nih.gov
DehydrogenasesOxidation of dihydrodiols to dihydroxy compounds.Formation of catechols or other dihydroxylated intermediates.
Ring-cleavage DioxygenasesCleavage of the aromatic ring.Opening of the aromatic ring, a key step in detoxification and mineralization.
HydrolasesCleavage of chemical bonds by the addition of water.Potential initial step in the degradation of this compound, cleaving the ester bond.
MonooxygenasesIncorporation of one atom of O₂ into the substrate.Alternative pathway for the initial oxidation of phenanthrene, particularly in fungi. researchgate.net

In a research context, this compound can serve as a valuable tool for studying the biotransformation of carboxylated PAHs. As a synthetic compound, it can be used as a starting material to investigate the substrate specificity of various microbial enzymes. By introducing this compound to microbial cultures known to degrade phenanthrene, researchers can identify the metabolites produced and elucidate the specific enzymatic pathways involved in the degradation of phenanthrene derivatives with functional groups at the 4-position.

Furthermore, such studies can help in understanding how the presence of a carboxyl group, and its ester form, influences the rate and pathway of degradation compared to the parent compound, phenanthrene. This information is crucial for predicting the environmental fate of a wider range of PAH derivatives and for developing more effective bioremediation strategies. The use of isotopically labeled this compound (e.g., with ¹³C or ¹⁴C) can be particularly insightful for tracing the metabolic fate of the carbon skeleton and confirming its incorporation into microbial biomass. nih.gov

Conclusion and Future Directions in Methyl 4 Phenanthrenecarboxylate Research

Synthesis and Functionalization Advancements

The synthesis of Methyl 4-phenanthrenecarboxylate primarily relies on the availability of its precursor, 4-phenanthrenecarboxylic acid. The preparation of this acid is a critical first step, with established methods providing a solid foundation for obtaining the target ester.

A notable synthesis of 4-phenanthrenecarboxylic acid has been reported, which serves as the key starting material. ontosight.ai Once the carboxylic acid is obtained, standard esterification procedures can be employed to yield this compound. The Fischer esterification, a classic method involving the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, is a common and effective route.

Further functionalization of the this compound molecule opens avenues for creating a diverse range of derivatives with tailored properties. While specific research on the direct functionalization of this compound is not extensively documented, the reactivity of the phenanthrene (B1679779) core and the ester group suggests several potential pathways. The phenanthrene ring is susceptible to electrophilic substitution reactions, although the directing effects of the carboxylate group at the 4-position will influence the regioselectivity of such transformations. Reactions typically occur at the 9 and 10 positions of the phenanthrene nucleus. acs.org

Moreover, the ester functionality itself can be a site for various chemical modifications. For instance, hydrolysis of the ester would regenerate the carboxylic acid, allowing for the synthesis of amides or other acid derivatives. Transesterification with different alcohols could also be employed to generate a library of phenanthrene-4-carboxylate esters.

Table 1: Key Synthetic Intermediates and Reagents

Compound NameRole in Synthesis
4-Phenanthrenecarboxylic acidPrecursor to this compound
MethanolReagent for esterification
Acid Catalyst (e.g., H₂SO₄)Catalyst for Fischer esterification

Expanding Mechanistic Understanding Through Advanced Studies

A deeper understanding of the electronic structure and reactivity of this compound is crucial for predicting its behavior and designing new applications. While direct mechanistic studies on this specific compound are limited, research on related phenanthrene derivatives provides valuable insights.

Computational studies on phenanthrene derivatives have been employed to investigate their electronic and photophysical properties. For instance, a study on the conformations, spectroscopy, and photochemistry of methyl phenanthrene-9-carboxylate, a positional isomer of the target compound, has shed light on the influence of the ester group on the phenanthrene core's behavior upon excitation with light. nih.gov Such studies often utilize techniques like Density Functional Theory (DFT) to model the molecule's orbitals and predict its reactivity.

The enzymatic degradation of phenanthrene-4-carboxylate has also been a subject of investigation. The enzyme phenanthrene-4-carboxylate dioxygenase plays a key role in the breakdown of this compound in certain microorganisms, initiating the degradation pathway by incorporating oxygen into the aromatic ring. ontosight.ai Understanding these enzymatic mechanisms is vital for bioremediation applications.

Future advanced studies, including transient absorption spectroscopy and detailed computational modeling, will be instrumental in mapping the excited-state dynamics and reaction pathways of this compound. This knowledge will be invaluable for its potential use in areas like organic electronics and photochemistry.

Table 2: Investigated Properties and Techniques

Property/TechniqueRelevance to Mechanistic Understanding
Computational Chemistry (DFT)Prediction of electronic structure and reactivity. nih.gov
PhotochemistryUnderstanding the behavior of the molecule upon light absorption. nih.gov
Enzymatic Degradation StudiesElucidating biological degradation pathways. ontosight.ai

Emergent Roles in Interdisciplinary Scientific Endeavors

The unique structural and electronic properties of the phenanthrene scaffold position this compound as a valuable building block in various interdisciplinary fields, from materials science to medicinal chemistry.

In the realm of materials science, phenanthrene derivatives are explored for their potential in organic electronics. The extended π-system of the phenanthrene core suggests that materials incorporating this moiety could exhibit interesting charge-transport properties. While direct applications of this compound in this area are yet to be fully realized, it serves as a potential precursor for the synthesis of larger, more complex organic semiconductors.

The field of medicinal chemistry has seen the investigation of numerous phenanthrene derivatives for their biological activity. While specific studies on the biological evaluation of this compound are not widely reported, related compounds have shown promise. For example, various substituted phenanthrene derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov The phenanthrene nucleus is a scaffold present in several natural products with significant biological activities.

Furthermore, the rigid and planar nature of the phenanthrene ring makes it an attractive component for the construction of supramolecular assemblies. Carboxylate-functionalized aromatic compounds are often used as ligands for the formation of metal-organic frameworks (MOFs) or as building blocks in self-assembling systems. The ester group in this compound could be hydrolyzed to the corresponding carboxylic acid, which could then be utilized in the design of novel supramolecular structures with specific functions.

As research continues to evolve, the exploration of this compound and its derivatives in these and other interdisciplinary areas is expected to expand, potentially leading to the development of new functional materials and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl carboxylate derivatives like Methyl 4-phenanthrenecarboxylate?

  • Methodological Answer : Methyl carboxylates are typically synthesized via esterification reactions. For example, (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is prepared by reacting cyclohexanecarboxylic acid derivatives with methanol under acidic catalysis, followed by formylation . For phenanthrene-based analogs, Friedel-Crafts acylation or Suzuki-Miyaura coupling may introduce substituents to the aromatic backbone. Key steps include:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
  • Characterization using 1H^1H-NMR and 13C^{13}C-NMR to confirm ester linkage and aromatic substitution patterns.
    • Data Table :
Synthetic StepReagents/ConditionsYield (%)Reference
EsterificationMeOH, H2_2SO4_4, reflux65–75
FormylationDMF/POCl3_3, 0°C to RT80–85

Q. How can researchers optimize purification methods for methyl carboxylates with complex aromatic systems?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns is recommended for separating isomers or byproducts. For example, Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate requires gradient elution (acetonitrile/water) to resolve trifluoromethyl-related impurities . Recrystallization from ethanol/water mixtures can improve purity (>95%) for crystalline derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.